(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(22-13-14-2-1-7-21-12-14)23-15-3-4-16(23)11-18(10-15)25-17-5-8-20-9-6-17/h1-2,5-9,12,15-16,18H,3-4,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXFOUSGHNJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a bicyclic framework that is characteristic of tropane alkaloids, which are known for their diverse biological activities.
Research indicates that compounds within the azabicyclo[3.2.1]octane class often interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The specific interactions of (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide with these receptors may contribute to its biological effects.
Key Mechanisms:
- Antagonism of CCR5 Receptors : Similar compounds have been shown to act as antagonists at CCR5 receptors, which play a crucial role in viral entry for certain pathogens, including HIV .
- Inhibition of Tumor Growth : The compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through receptor-mediated pathways .
Biological Activity Data
The following table summarizes key biological activities reported for (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide and related compounds.
| Activity | Assay Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| CCR5 Antagonism | Radiolabeled binding assay | 25 nM | |
| Cytotoxicity in Cancer Cells | MTT Assay | 15 µM | |
| Antiviral Activity | Plaque Reduction Assay | EC50 5 µM |
Case Studies
Recent studies have highlighted the efficacy of (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide in various therapeutic contexts:
- HIV Treatment : A study demonstrated that this compound effectively inhibited HIV replication in vitro by blocking the CCR5 receptor, a critical entry point for the virus into host cells .
- Cancer Research : In a comparative analysis with other azabicyclo compounds, (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide was shown to significantly reduce viability in several cancer cell lines, suggesting potential use as an anticancer agent .
- Neuropharmacological Studies : The compound's interaction with neurotransmitter receptors has been linked to anxiolytic effects in preclinical models, indicating its potential utility in treating anxiety disorders .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its therapeutic potential in various diseases:
- CNS Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Studies indicate that it may modulate neurotransmitter systems, offering neuroprotective effects against neurodegeneration .
- Cancer Treatment : Preliminary research suggests that (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Pharmacological Studies
The compound has been evaluated for its interaction with various biological targets:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways, such as COX-2, which could lead to new anti-inflammatory drugs .
- Receptor Binding : Investigations into its binding affinity to various receptors have indicated potential roles in modulating pain and inflammation .
Case Studies and Research Findings
Future Directions and Research Opportunities
The ongoing research into (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suggests several avenues for future exploration:
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents could enhance its effectiveness against resistant cancer types.
- Structure-Activity Relationship Studies : Further studies to modify the chemical structure may yield derivatives with improved potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The following table highlights key structural and molecular differences between the target compound and related analogues:
Functional Group and Pharmacological Implications
Pyridine vs. Sulfonyl Substituents: The target compound’s pyridin-4-yloxy group (position 3) contrasts with sulfonyl groups in analogues like the compound from . Sulfonyl groups increase polarity and may improve solubility but reduce blood-brain barrier penetration compared to pyridinyl ethers . Pyridine rings (as in the target compound) contribute to π-π interactions with aromatic residues in receptor binding pockets, a feature shared with cannabinoid ligands like SR141716 .
Carboxamide vs.
Stereochemistry and Bicyclic Core: The (1R,5S) configuration in the target compound likely imposes a distinct spatial arrangement compared to the (1S,5R) isomer in . Such stereochemical differences can drastically alter receptor affinity, as seen in enantiomeric pairs of cannabinoid ligands .
Preparation Methods
Stereochemical Control
The (1R,5S) configuration is achieved using chiral auxiliaries or asymmetric catalysis. In US20060116519A1, enantioselective reduction of ketones with sodium borohydride in the presence of chiral ligands yields stereodefined intermediates. Similar strategies could apply to the bicyclo[3.2.1]octane system by employing L-proline-derived catalysts during cyclization.
Introduction of the Pyridin-4-yloxy Group
Position 3 functionalization involves nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling.
SNAr Methodology
A leaving group (e.g., chloride or triflate) at position 3 of the bicyclo core reacts with pyridin-4-ol under basic conditions. Patent EP3183247W1B9 demonstrates this approach for analogous diazabicyclo compounds, where aryloxy groups are introduced using K2CO3 in DMF at 80°C.
Representative Reaction:
$$
\text{(1R,5S)-3-chloro-8-azabicyclo[3.2.1]octane-8-carboxamide} + \text{pyridin-4-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide}
$$
Mitsunobu Reaction
For alcohols lacking strong leaving groups, Mitsunobu conditions (DIAD, PPh3) enable etherification. This method is preferred for stereoretentive coupling, as evidenced in US20060116519A1 for nicotinamide derivatives.
Formation of the N-(Pyridin-3-ylmethyl)carboxamide
The carboxamide at position 8 is installed via amide coupling between a carboxylic acid derivative and pyridin-3-ylmethylamine.
Carboxylic Acid Activation
Intermediate A is activated as an acid chloride using SOCl2 or oxalyl chloride. Patent EP3183247W1B9 describes similar activations for diazabicyclo carboxamides, with subsequent amine coupling in THF.
Coupling with Pyridin-3-ylmethylamine
The activated acid reacts with pyridin-3-ylmethylamine in the presence of a base (e.g., Et3N or DMAP). US20060116519A1 reports yields exceeding 85% for analogous amide formations using HATU as a coupling agent.
Representative Reaction:
$$
\text{(1R,5S)-8-azabicyclo[3.2.1]octane-8-carbonyl chloride} + \text{pyridin-3-ylmethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or chromatography (SiO2, CH2Cl2/MeOH). LC-MS and 1H-NMR confirm structural integrity, while chiral HPLC validates the (1R,5S) configuration.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereopurity | Key Advantage |
|---|---|---|---|
| SNAr + Amide Coupling | 72% | 98% ee | Scalability for industrial production |
| Mitsunobu + Reductive Amination | 65% | 95% ee | Avoids harsh acidic conditions |
Q & A
What are the common synthetic routes for preparing (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide?
The synthesis involves multi-step organic reactions with careful stereochemical control:
- Core Formation : The 8-azabicyclo[3.2.1]octane framework is constructed via nucleophilic substitution or cyclization reactions. For example, nortropinone derivatives are synthesized under reflux with bases like K₂CO₃ in DMF at 100°C .
- Pyridyloxy Group Installation : Etherification or coupling reactions introduce the pyridin-4-yloxy moiety. Solvent polarity (e.g., DMF) and stoichiometric control are critical to avoid regioisomer formation .
- Carboxamide Attachment : Amide coupling using reagents like EDCI/HOBt links the pyridin-3-ylmethyl group. Anhydrous conditions and excess amine (1.2–1.5 equivalents) improve yields .
Purification : Column chromatography (chloroform/methanol) or recrystallization (ethyl acetate) achieves >95% purity .
How is stereochemical integrity maintained during synthesis?
- Chiral Starting Materials : Use of enantiopure precursors ensures the (1R,5S) configuration .
- Kinetic Control : Low-temperature reactions (<0°C) minimize epimerization during critical steps like pyridyloxy group attachment .
- Crystallographic Validation : X-ray diffraction confirms stereochemistry, as seen in analogous compounds where fused ring conformations (e.g., chair/envelope) and dihedral angles (e.g., 86.59° between aromatic and bicyclic planes) are resolved .
What analytical techniques verify structural identity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies backbone connectivity and substituent positions. For example, NH and CO vibrations in IR (1650–1700 cm⁻¹) confirm amide formation .
- HRMS : ESI-HRMS matches theoretical masses (e.g., Δ <2 ppm) .
- HPLC : Purity >98% by area normalization under reverse-phase conditions .
- X-ray Diffraction : Absolute configuration assignment via single-crystal analysis .
How are discrepancies in spectroscopic data resolved?
- Dynamic Effects : Variable-temperature NMR distinguishes rotamers (e.g., β/α isomers in pyridyl derivatives) .
- 2D NMR : COSY/HSQC resolves overlapping signals, as demonstrated in isomer characterization (e.g., 2:1 β/α ratio in compound 12u) .
- Comparative Analysis : Cross-referencing with synthesized standards or computational models (e.g., DFT-optimized structures) clarifies ambiguities .
What strategies optimize yield in the final amide coupling step?
- Activation Reagents : HATU or EDCI/HOBt enhance electrophilicity of the carboxylic acid .
- Solvent Choice : Anhydrous DMF or CH₂Cl₂ prevents hydrolysis .
- Reaction Monitoring : TLC or LC-MS terminates reactions at maximal conversion (e.g., 68% yield for compound 12s) .
How is regioselectivity achieved during pyridyloxy group installation?
- Protecting Groups : Temporary silylation directs alkylation to oxygen .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize O-alkylation transition states .
- Kinetic Control : Low temperatures (<0°C) favor the desired regioisomer .
How does the bicyclo[3.2.1]octane framework influence bioactivity?
- Conformational Rigidity : Enhances binding selectivity to targets like GPCRs, as shown in SAR studies of related azabicyclo derivatives .
- Metabolic Stability : Reduced flexibility increases resistance to cytochrome P450 oxidation compared to linear analogs .
What computational methods aid derivative design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
